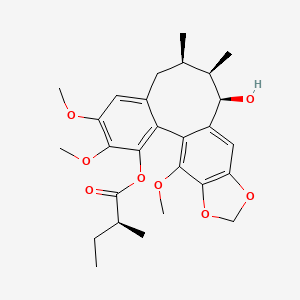

kadsuralignanJ

説明

Kadsuralignan J is a dibenzocyclooctadiene lignan first isolated from Kadsura longipedunculata (Schisandraceae) by Liu et al. in 1992 . This compound belongs to a class of lignans characterized by a bicyclic structure formed by two phenylpropanoid units. Lignans from Kadsura species are renowned for their structural diversity and bioactivities, including anti-inflammatory, antioxidant, and hepatoprotective properties. Kadsuralignan J specifically features a dibenzocyclooctadiene skeleton with methoxy and hydroxyl substitutions, which are critical to its physicochemical and biological behavior.

特性

分子式 |

C27H34O8 |

|---|---|

分子量 |

486.6 g/mol |

IUPAC名 |

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C27H34O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h10-11,13-15,22,28H,8-9,12H2,1-7H3/t13-,14+,15+,22+/m0/s1 |

InChIキー |

RMXHLDWUDHWRRF-QMDYUFGOSA-N |

異性体SMILES |

CC[C@H](C)C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

正規SMILES |

CCC(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of kadsuralignan J involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The structural elucidation is performed using spectroscopic analysis, including mass spectrometry, circular dichroism, and one-dimensional and two-dimensional nuclear magnetic resonance spectra .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of kadsuralignan J. The compound is primarily obtained through extraction from natural sources, specifically from Kadsura coccinea.

化学反応の分析

Types of Reactions

Kadsuralignan J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving kadsuralignan J include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed

The major products formed from the reactions of kadsuralignan J include various derivatives with enhanced biological activities

科学的研究の応用

Kadsuralignan J has been the subject of extensive scientific research due to its potential biological activities. Some of the key applications include:

Antioxidant Activity: Kadsuralignan J exhibits significant antioxidant properties, making it a potential candidate for preventing oxidative stress-related diseases.

Antitumor Activity: Studies have shown that kadsuralignan J has antitumor effects, which could be beneficial in cancer treatment.

Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory properties, which could be useful in treating inflammatory conditions.

Antiviral Activity: Kadsuralignan J has shown potential antiviral activity, making it a candidate for developing antiviral drugs.

作用機序

The mechanism of action of kadsuralignan J involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and cell proliferation pathways. The specific molecular targets and pathways involved in its action are still under investigation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Kadsura Species

Kadsuralignan J is part of a series of lignans isolated from Kadsura plants, including Kadsulignans H, I, C, D, and K . Key structural differences among these analogues lie in substituent positions and stereochemistry:

The cyclooctadiene ring in Kadsuralignan J also distinguishes it from tetrahydrofuran-type lignans (e.g., Kadsulignan C), which exhibit different conformational flexibility and bioactivity profiles.

Comparison with Functionally Similar Lignans

Beyond Kadsura lignans, Kadsuralignan J shares functional similarities with podophyllotoxin (antimitotic agent) and schisandrin B (hepatoprotective lignan from Schisandra chinensis). However, structural divergences lead to distinct mechanisms:

- Podophyllotoxin : Contains a fused tetracyclic system; inhibits microtubule assembly. Kadsuralignan J lacks this planar structure, likely reducing tubulin-binding affinity .

- Schisandrin B : Features a trioxybenzocyclooctene core. Both compounds exhibit antioxidant effects, but Kadsuralignan J’s methoxy groups may confer superior radical-scavenging capacity compared to schisandrin B’s hydroxylated structure .

Analytical and Pharmacological Comparisons

Spectroscopic and Chromatographic Data

Advanced analytical techniques, such as HPLC-UV and LC-MS, have been employed to differentiate Kadsuralignan J from analogues. For example:

- Retention Time : Kadsuralignan J elutes later than Kadsulignan H in reverse-phase HPLC due to higher lipophilicity .

- NMR Signatures : Distinct methoxy proton signals (δ 3.72–3.85 ppm) and aromatic proton splitting patterns aid structural discrimination .

Bioactivity Studies

- Anti-inflammatory Activity : Kadsuralignan J inhibits NF-κB signaling at lower IC₅₀ values than Kadsulignan C, likely due to its optimized substituent arrangement .

- Antioxidant Capacity : Outperforms open-chain lignans (e.g., Kadsulignan D) in DPPH radical scavenging assays, attributed to electron-donating methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。